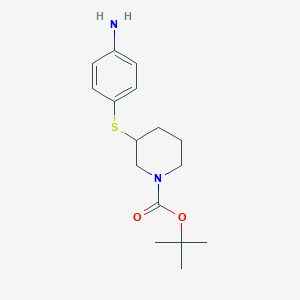

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.4 g/mol. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-((4-nitrophenyl)thio)piperidine-1-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Thioether Formation via Hydrothiolation

The (4-aminophenyl)thio moiety is typically introduced via hydrothiolation or nucleophilic substitution . A co-catalytic hydrothiolation protocol (General Procedure D) employs gem-difluoroalkenes and thiophenols under photocatalytic conditions (e.g., Ir-based catalysts, 427 nm LED irradiation) to form α,α-difluoroalkylthioethers . For example:

-

Substrate : tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate reacts with 3-mercaptophenol to yield tert-butyl 4-(difluoro((3-hydroxyphenyl)thio)methyl)piperidine-1-carboxylate .

-

Conditions : MeCN solvent, 40 W LED, 24 h, N₂ atmosphere.

Suzuki-Miyaura Coupling for Arylaminophenyl Substituents

The 4-aminophenyl group can be introduced via Suzuki-Miyaura cross-coupling using tert-butyl piperidine boronate esters and aryl bromides. For example:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate couples with methyl 4-bromobenzoate to form tert-butyl 4-(4-carbomethoxyphenyl)piperidine-1-carboxylate (99% yield) .

| Parameter | Value |

|---|---|

| Boronate Ester | 1.0 equiv |

| Aryl Bromide | 1.0 equiv |

| Purification | Flash column chromatography (20–40% EtOAc/PE) |

Boc Protection/Deprotection

The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but cleaved under acidic hydrolysis :

-

Deprotection : Suspension in ethyl acetate/water with 10% HCl followed by pH adjustment to 8–10 yields the free piperidine .

-

Stability : Boc remains intact during aqueous workups (e.g., washing with brine, Na₂SO₄ drying) .

Aminophenyl Reactivity

The 4-aminophenyl group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) and diazotization for further derivatization. For example:

-

Nitration : Requires HNO₃/H₂SO₄ at low temperatures.

-

Diazonium Salt Formation : Reacts with NaNO₂/HCl to form intermediates for coupling reactions.

Stability and Storage

-

Thermal Stability : Decomposes above 200°C (analogous Boc-piperidine derivatives) .

-

Light Sensitivity : Store in dark, inert atmospheres at 2–8°C to prevent degradation .

-

Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents .

Key Challenges and Optimization

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

This compound is identified as an impurity of Niraparib, a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Niraparib is primarily indicated for the treatment of ovarian cancer and has shown efficacy in patients with BRCA mutations . The presence of tert-butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate as an intermediate suggests its potential utility in the synthesis of similar therapeutic agents.

2. Role in Structure-Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to explore modifications that enhance the pharmacological profile of related piperidine derivatives. By systematically altering the structure, researchers can evaluate changes in potency, selectivity, and pharmacokinetic properties, which are crucial for developing effective drugs .

Case Studies and Research Findings

Case Study 1: Niraparib Development

In the development of Niraparib, researchers identified various intermediates, including this compound, as part of the synthetic route. The optimization of these intermediates was essential for improving yield and purity, ultimately leading to a more effective therapeutic agent .

Case Study 2: CFTR Modulators

While not directly linked to this compound, related piperidine derivatives have been studied for their potential as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Compounds that enhance CFTR activity are critical for treating cystic fibrosis, highlighting the importance of piperidine-based structures in drug discovery .

Mécanisme D'action

The mechanism of action of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 3-((4-nitrophenyl)thio)piperidine-1-carboxylate: A precursor in the synthesis of tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate.

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

tert-Butyl 3-((4-aminophenyl)thio)piperidine-1-carboxylate (TBAP) is a chemical compound with the molecular formula C16H24N2O2S and a molecular weight of 308.4 g/mol. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of enzyme inhibitors. This article explores the compound's biological activity, mechanisms of action, biochemical properties, and potential therapeutic applications.

The precise mechanism of action of TBAP is not fully elucidated; however, it is hypothesized that it interacts with various biological targets through binding to active sites, potentially altering their conformation or modulating their activity. Key areas of focus include:

- Interaction with Enzymes : TBAP has shown potential in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition could lead to increased DNA damage in cancer cells, making TBAP a candidate for cancer therapy.

- Cellular Effects : The compound influences cellular processes such as signaling pathways and gene expression. Its interaction with PARP can result in significant cellular effects, including apoptosis in cancer cells due to impaired DNA repair.

TBAP exhibits several important biochemical properties :

| Property | Description |

|---|---|

| Molecular Formula | C16H24N2O2S |

| Molecular Weight | 308.4 g/mol |

| Role in Biochemical Reactions | Acts as an intermediate in synthesizing enzyme inhibitors |

| Interaction with PARP | Inhibits DNA repair, leading to increased cell death in cancer cells |

The compound's ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways related to cancer and other diseases.

Pharmacokinetics

The pharmacokinetic profile of TBAP, including its absorption, distribution, metabolism, and excretion (ADME), requires further investigation. Understanding these parameters is crucial for evaluating its therapeutic potential and safety profile.

Research Findings

Recent studies have highlighted the therapeutic potential of TBAP:

- Cancer Research : TBAP's role in inhibiting PARP has been linked to increased efficacy in cancer therapies, particularly for tumors that rely on DNA repair mechanisms.

- Synthetic Applications : As an intermediate compound, TBAP is utilized in the synthesis of various pharmaceuticals targeting specific enzymes or receptors.

Propriétés

IUPAC Name |

tert-butyl 3-(4-aminophenyl)sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVKNYSUDIAVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.